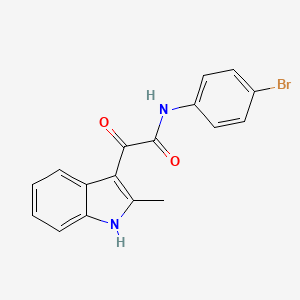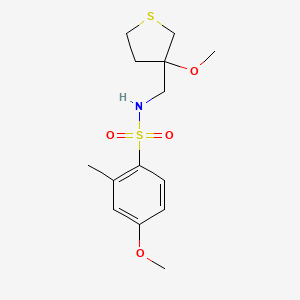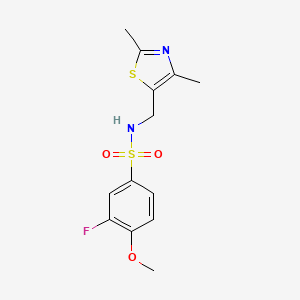
N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The compound can be synthesized via a two-step process. In the first step, the intermediate thiazolylmethylamine is synthesized by the reaction of 2-mercaptothiazoline and paraformaldehyde in the presence of ammonium acetate. In the second step, the thiazolylmethylamine is reacted with thiophene-2-sulfonyl chloride to obtain the final compound.Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule .Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
- Application : A study on new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups demonstrated their potential in photodynamic therapy for cancer treatment. These derivatives exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are crucial for Type II photodynamic therapy mechanisms (Pişkin, Canpolat, & Öztürk, 2020).
DNA Interaction and Anticancer Activity
- Application : Mixed-ligand copper(II)-sulfonamide complexes have been shown to interact with DNA and exhibit DNA cleavage, genotoxicity, and anticancer activity. These complexes demonstrated a strong propensity for binding to DNA, leading to significant antiproliferative activity against yeast and human tumor cells, suggesting their potential as anticancer agents (González-Álvarez et al., 2013).
Corrosion Inhibition
- Application : Piperidine derivatives, including those with benzenesulfonamide groups, have been evaluated for their corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations indicated these compounds' effectiveness in mitigating corrosion, showing promise for applications in materials science and engineering (Kaya et al., 2016).
Anticancer Potential of Aminothiazole Derivatives
- Application : Novel aminothiazole-paeonol derivatives with benzenesulfonamide groups were synthesized and evaluated for their anticancer effects on various cancer cell lines. Certain derivatives showed potent inhibitory activity, especially against human gastric and colorectal adenocarcinoma cells, highlighting their potential as lead compounds for developing new anticancer agents (Tsai et al., 2016).
Mechanism of Action
Target of Action
The primary targets of N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide are Cyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play a crucial role in the control of the cell cycle, and they are essential for meiosis .
Mode of Action
The compound interacts with its targets, CDK2 and Cyclin-A2, by binding to their active sites .
Biochemical Pathways
The downstream effects of this interaction could include alterations in cell proliferation and differentiation .
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
Result of Action
The molecular and cellular effects of N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide’s action are likely related to its influence on cell cycle regulation due to its interaction with CDK2 and Cyclin-A2 .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity .
properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN2O3S2/c1-8-13(20-9(2)16-8)7-15-21(17,18)10-4-5-12(19-3)11(14)6-10/h4-6,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSAILTLNWJEASK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNS(=O)(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2,4-dimethylthiazol-5-yl)methyl)-3-fluoro-4-methoxybenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


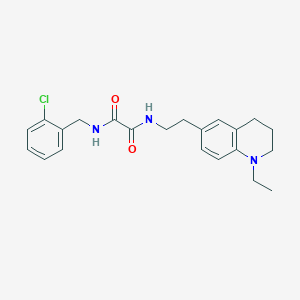

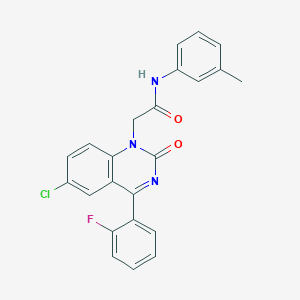
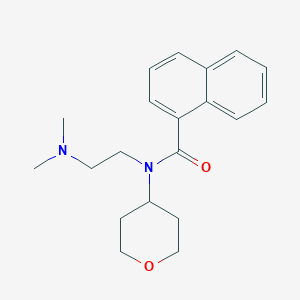


![N-[1-[4-(Dimethylamino)phenyl]propan-2-yl]but-2-ynamide](/img/structure/B2969860.png)
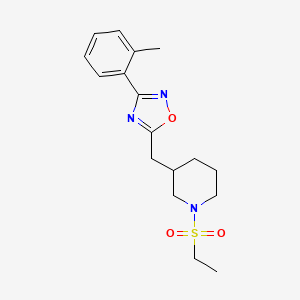

![[(5-Chloro-2-ethoxy-4-methylphenyl)sulfonyl]cyclohexylmethylamine](/img/structure/B2969865.png)
